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Compound of Interest

Compound Name: N-Propylbenzamide

Cat. No.: B076116 Get Quote

Introduction

N-Propylbenzamide is a chemical compound belonging to the class of secondary amides. As

a derivative of benzamide, its structural elucidation and characterization are crucial for its

application in various fields, including chemical synthesis and drug development.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the

molecular structure and purity of N-Propylbenzamide. This technical guide provides a

comprehensive overview of the spectroscopic data and the experimental protocols for its

analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure
Chemical Name: N-Propylbenzamide

Molecular Formula: C₁₀H₁₃NO[1][2]

Molecular Weight: 163.22 g/mol [2]

Structure:
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Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Propylbenzamide.

Table 1: ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.36-7.37 Multiplet 3H -
Aromatic (meta,

para-H)

7.28-7.30 Multiplet 2H -
Aromatic (ortho-

H)

6.32 Singlet 1H - N-H (Amide)

3.43 Triplet 2H 7.4
-CH₂- (adjacent

to NH)

1.72 Quartet 2H 7.4 -CH₂- (middle)

0.94 Triplet 3H 7.4 -CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃)
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Note: The following chemical shifts are predicted based on the analysis of structurally similar

compounds and established spectroscopic principles, as specific experimental data for N-
Propylbenzamide is not readily available.

Chemical Shift (δ, ppm) Assignment

~168 C=O (Amide Carbonyl)

~135 Aromatic (Quaternary C)

~131 Aromatic (para-C)

~128 Aromatic (meta-C)

~127 Aromatic (ortho-C)

~42 -CH₂- (adjacent to NH)

~23 -CH₂- (middle)

~11 -CH₃

Table 3: IR Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

~3300 Medium, Broad
N-H Stretch (Secondary

Amide)

3060-3030 Medium Aromatic C-H Stretch

2960-2870 Medium Aliphatic C-H Stretch

~1640 Strong C=O Stretch (Amide I Band)

~1540 Strong N-H Bend (Amide II Band)

Table 4: Mass Spectrometry (Electron Ionization - EI)
Data
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m/z Relative Intensity Assignment

163 Moderate [M]⁺ (Molecular Ion)[2]

105 High (Base Peak) [C₆H₅CO]⁺ (Benzoyl cation)[2]

77 High [C₆H₅]⁺ (Phenyl cation)[2]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of N-Propylbenzamide are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified N-Propylbenzamide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

The NMR spectra should be acquired on a spectrometer operating at a proton frequency

of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer

relaxation delay may be required due to the lower natural abundance and sensitivity of the

¹³C nucleus.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid N-Propylbenzamide directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation and Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹.

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of N-Propylbenzamide in a volatile organic solvent such as

methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV) to induce ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
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A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Integration
The structural elucidation of N-Propylbenzamide is a systematic process that involves the

integration of data from multiple spectroscopic techniques. The following diagrams illustrate the

general workflow and the logical relationships in this process.
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General workflow for the spectroscopic characterization of an organic compound.
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Logical flow for integrating multi-spectroscopic data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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